Tipifarnib

Content Navigation

CAS Number

Product Name

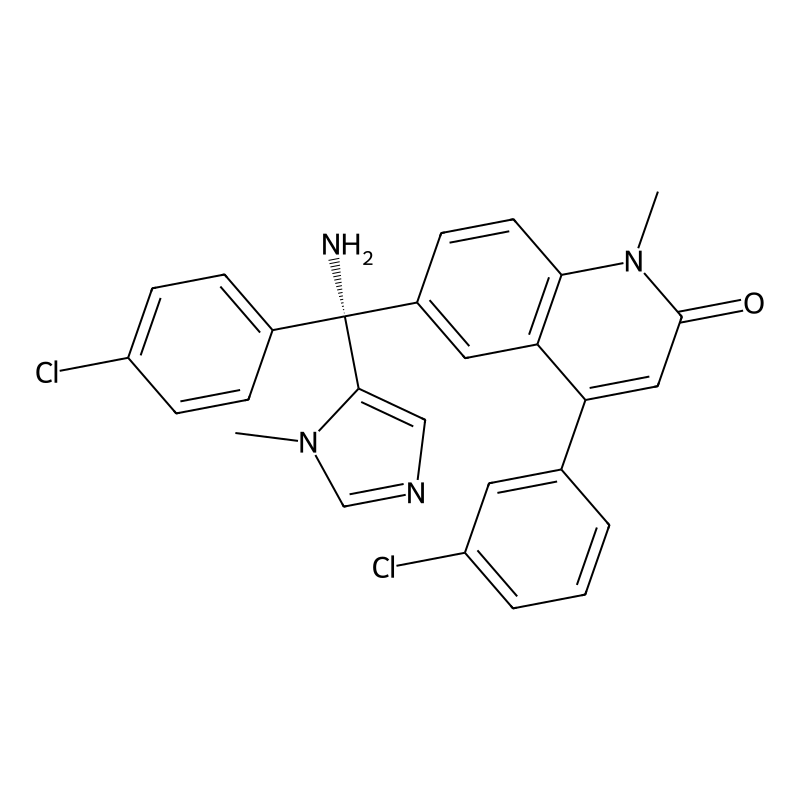

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tipifarnib (CAS: 192185-72-1) is a potent, non-peptidomimetic quinolinone farnesyltransferase inhibitor (FTI) widely utilized as a benchmark compound in oncology and signal transduction research. In procurement contexts, it is primarily selected for its sub-nanomolar affinity for human farnesyltransferase (FTase) and its strict selectivity over geranylgeranyltransferase I (GGTase-I) [1]. As a Biopharmaceutics Classification System (BCS) Class II molecule characterized by high cellular permeability but low aqueous solubility, its successful integration into in vitro and in vivo models requires specific vehicle formulations, such as cyclodextrin complexation [2]. By providing a highly specific blockade of the CaaX tail motif prenylation, Tipifarnib stands as the definitive material for isolating H-Ras and N-Ras pathway dynamics without the confounding off-target effects seen in dual-action prenylation inhibitors [3].

References

- [1] End, D. W., et al. (2001). Characterization of the antitumor effects of the selective farnesyl protein transferase inhibitor R115777 in vivo and in vitro. Cancer Research, 61(1), 131-137.

- [2] US Patent App. 10/575,699. Novel IV formulation of tipifarnib. (2007).

- [3] Basso, A. D., et al. (2006). Farnesyl transferase inhibitors. Journal of Lipid Research, 47(1), 15-31.

Substituting Tipifarnib with other FTIs, such as Lonafarnib or dual FTase/GGTase-I inhibitors like L-778123, fundamentally alters the prenylation inhibition profile of an assay [1]. While Lonafarnib targets the same enzyme, its FTase IC50 is higher (1.9 nM vs. Tipifarnib's 0.6–0.86 nM), requiring different dosing regimens that can compromise comparative literature baselines [2]. Furthermore, utilizing dual inhibitors introduces GGTase-I blockade, which disrupts Rho and Ral signaling pathways, confounding data intended to isolate Ras farnesylation specifically [3]. Finally, generic or stereochemically impure batches containing the S-enantiomer exhibit drastically reduced target affinity, leading to irreproducible cellular IC50 values and failed in vivo efficacy, making strict R-enantiomeric purity a non-negotiable procurement metric [2].

References

- [1] Appels, N. M., et al. (2005). Development of farnesyl transferase inhibitors: a review. The Oncologist, 10(8), 565-578.

- [2] Adooq Bioscience. (2024). Tipifarnib (Zarnestra) Product Data and Biological Activity.

- [3] Basso, A. D., et al. (2006). Farnesyl transferase inhibitors. Journal of Lipid Research, 47(1), 15-31.

Primary Target Affinity (FTase Inhibition)

Tipifarnib demonstrates a sub-nanomolar inhibitory concentration against human farnesyltransferase, outperforming the closely related in-class comparator Lonafarnib [1].

| Evidence Dimension | FTase IC50 |

| Target Compound Data | 0.60 - 0.86 nM |

| Comparator Or Baseline | Lonafarnib (1.9 nM) |

| Quantified Difference | >2-fold higher biochemical potency for Tipifarnib |

| Conditions | Cell-free isolated human farnesyltransferase biochemical assay |

Enables lower dosing concentrations in cell-based assays, minimizing off-target toxicity while maintaining complete farnesylation blockade.

Pathway Selectivity (FTase vs. GGTase-I)

Unlike dual prenylation inhibitors such as L-778123, Tipifarnib maintains strict selectivity for FTase without cross-inhibiting GGTase-I at functionally relevant concentrations[1].

| Evidence Dimension | GGTase-I IC50 |

| Target Compound Data | No significant inhibition at FTI-relevant concentrations |

| Comparator Or Baseline | L-778123 (GGTase-I IC50 = 98 nM) |

| Quantified Difference | Complete functional divergence in geranylgeranylation pathways |

| Conditions | In vitro enzyme inhibition profiling |

Essential for researchers who must isolate Ras farnesylation mechanisms without disrupting Rho/Ral geranylgeranylation.

Stereochemical Purity and Activity

The pharmacological activity of Tipifarnib is strictly dependent on its R-enantiomeric configuration; the S-enantiomer is significantly less active, making chiral purity a critical procurement metric [1].

| Evidence Dimension | Enantiomer Activity (FTase IC50) |

| Target Compound Data | Tipifarnib R-enantiomer (0.6 nM) |

| Comparator Or Baseline | S-enantiomer (Inactive / Substantially less active) |

| Quantified Difference | Orders of magnitude loss of potency in the S-isomer |

| Conditions | Target binding assay |

Dictates that buyers must strictly verify chiral purity (>99% ee) to avoid batch-to-batch reproducibility failures in sensitive cellular assays.

Formulation and Solubility (Processability)

As a BCS Class II compound, Tipifarnib exhibits low aqueous solubility, requiring specific excipient strategies (such as 20% cyclodextrin or hydroxypropyl-β-cyclodextrin at pH ~4.5) for intravenous or oral dosing, unlike highly water-soluble salts[1].

| Evidence Dimension | Aqueous Formulation Requirement |

| Target Compound Data | Requires cyclodextrin complexation and acidic pH (~4.5) for stable IV solutions |

| Comparator Or Baseline | Standard saline/PBS (Causes immediate precipitation) |

| Quantified Difference | Transition from insoluble precipitate to stable 10 mg/mL injectable solution |

| Conditions | In vivo vehicle preparation / IV formulation |

Prevents catastrophic in vivo study failures caused by improper vehicle selection and subsequent compound precipitation.

Isolated H-Ras / N-Ras Pathway Inhibition Models

Due to its strict FTase selectivity and lack of GGTase-I crossover, Tipifarnib is the optimal choice for deconvoluting Ras-specific signaling from other prenylated protein pathways in cell-based assays[1].

In Vivo Xenograft and Pharmacokinetic Studies

Utilizing its established cyclodextrin-based formulation parameters, Tipifarnib is highly suited for translation into murine models requiring precise oral or intravenous dosing without the risk of precipitation[2].

Synergistic Oncology Drug Screening

With a baseline IC50 of 0.86 nM, Tipifarnib serves as the definitive FTI benchmark in combinatorial screens (e.g., alongside Akt or MEK inhibitors) to evaluate synergistic apoptotic effects in resistant cell lines [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of head and neck epithelial malignant neoplasms

Pharmacology

Tipifarnib is a nonpeptidomimetic quinolinone with potential antineoplastic activity. Tipifarnib binds to and inhibits the enzyme farnesyl protein transferase, an enzyme involved in protein processing (farnesylation) for signal transduction. By inhibiting the farnesylation of proteins, this agent prevents the activation of Ras oncogenes, inhibits cell growth, induces apoptosis, and inhibits angiogenesis. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Transferases (EC2)

Alkyl/Aryl transferases [EC:2.5.1.-]

FNT [HSA:2339 2342] [KO:K05955 K05954]

Other CAS

Wikipedia

Use Classification

Human drugs -> Rare disease (orphan)

Dates

2: Ruchlemer R. Two genes, tipifarnib, and AML. Blood. 2012 Jan 5;119(1):2-3. PubMed PMID: 22223817.

3: Krzykowska-Petitjean K, Małecki J, Bentke A, Ostrowska B, Laidler P. Tipifarnib and tanespimycin show synergic proapoptotic activity in U937 cells. J Cancer Res Clin Oncol. 2011 Dec 31. [Epub ahead of print] PubMed PMID: 22209975.

4: Karp JE, Vener TI, Raponi M, Ritchie EK, Smith BD, Gore SD, Morris LE, Feldman EJ, Greer JM, Malek S, Carraway HE, Ironside V, Galkin S, Levis MJ, McDevitt MA, Roboz GR, Gocke CD, Derecho C, Palma J, Wang Y, Kaufmann SH, Wright JJ, Garret-Mayer E. Multi-institutional phase 2 clinical and pharmacogenomic trial of tipifarnib plus etoposide for elderly adults with newly diagnosed acute myelogenous leukemia. Blood. 2012 Jan 5;119(1):55-63. Epub 2011 Oct 14. PubMed PMID: 22001391.

5: Bai F, Villagra AV, Zou J, Painter JS, Connolly K, Blaskovich MA, Sokol L, Sebti S, Djeu JY, Loughran TP, Wei S, Sotomayor E, Epling-Burnette P. Tipifarnib-mediated suppression of T-bet-dependent signaling pathways. Cancer Immunol Immunother. 2011 Oct 9. [Epub ahead of print] PubMed PMID: 21983879.

6: Witzig TE, Tang H, Micallef IN, Ansell SM, Link BK, Inwards DJ, Porrata LF, Johnston PB, Colgan JP, Markovic SN, Nowakowski GS, Thompson CA, Allmer C, Maurer MJ, Gupta M, Weiner G, Hohl R, Kurtin PJ, Ding H, Loegering D, Schneider P, Peterson K, Habermann TM, Kaufmann SH. Multi-institutional phase 2 study of the farnesyltransferase inhibitor tipifarnib (R115777) in patients with relapsed and refractory lymphomas. Blood. 2011 Nov 3;118(18):4882-9. Epub 2011 Jul 1. PubMed PMID: 21725056; PubMed Central PMCID: PMC3208296.

7: Kirschbaum MH, Synold T, Stein AS, Tuscano J, Zain JM, Popplewell L, Karanes C, O'Donnell MR, Pulone B, Rincon A, Wright J, Frankel P, Forman SJ, Newman EM. A phase 1 trial dose-escalation study of tipifarnib on a week-on, week-off schedule in relapsed, refractory or high-risk myeloid leukemia. Leukemia. 2011 Oct;25(10):1543-7. doi: 10.1038/leu.2011.124. Epub 2011 May 31. PubMed PMID: 21625235; PubMed Central PMCID: PMC3165084.

8: Marcuzzi A, De Leo L, Decorti G, Crovella S, Tommasini A, Pontillo A. The farnesyltransferase inhibitors tipifarnib and lonafarnib inhibit cytokines secretion in a cellular model of mevalonate kinase deficiency. Pediatr Res. 2011 Jul;70(1):78-82. PubMed PMID: 21430599.

9: Yanamandra N, Buzzeo RW, Gabriel M, Hazlehurst LA, Mari Y, Beaupre DM, Cuevas J. Tipifarnib-induced apoptosis in acute myeloid leukemia and multiple myeloma cells depends on Ca2+ influx through plasma membrane Ca2+ channels. J Pharmacol Exp Ther. 2011 Jun;337(3):636-43. Epub 2011 Mar 4. PubMed PMID: 21378206; PubMed Central PMCID: PMC3101005.

10: Haas-Kogan DA, Banerjee A, Poussaint TY, Kocak M, Prados MD, Geyer JR, Fouladi M, Broniscer A, Minturn JE, Pollack IF, Packer RJ, Boyett JM, Kun LE. Phase II trial of tipifarnib and radiation in children with newly diagnosed diffuse intrinsic pontine gliomas. Neuro Oncol. 2011 Mar;13(3):298-306. PubMed PMID: 21339191; PubMed Central PMCID: PMC3064607.

11: Hong DS, Cabanillas ME, Wheler J, Naing A, Tsimberidou AM, Ye L, Waguespack SG, Hernandez M, El Naggar AK, Bidyasar S, Wright J, Sherman SI, Kurzrock R, Busaidy NL. Inhibition of the Ras/Raf/MEK/ERK and RET kinase pathways with the combination of the multikinase inhibitor sorafenib and the farnesyltransferase inhibitor tipifarnib in medullary and differentiated thyroid malignancies. J Clin Endocrinol Metab. 2011 Apr;96(4):997-1005. Epub 2011 Feb 2. Erratum in: J Clin Endocrinol Metab. 2011 Jul;96(7):2286. Busaidy, Naifa L [added]; El Naggar, Alder K [corrected to El Naggar, Adel K]. PubMed PMID: 21289252; PubMed Central PMCID: PMC3070247.

12: Lancet JE, Duong VH, Winton EF, Stuart RK, Burton M, Zhang S, Cubitt C, Blaskovich MA, Wright JJ, Sebti S, Sullivan DM. A phase I clinical-pharmacodynamic study of the farnesyltransferase inhibitor tipifarnib in combination with the proteasome inhibitor bortezomib in advanced acute leukemias. Clin Cancer Res. 2011 Mar 1;17(5):1140-6. Epub 2011 Jan 13. PubMed PMID: 21233404; PubMed Central PMCID: PMC3049960.

13: Jabbour E, Kantarjian H, Ravandi F, Garcia-Manero G, Estrov Z, Verstovsek S, O'Brien S, Faderl S, Thomas DA, Wright JJ, Cortes J. A phase 1-2 study of a farnesyltransferase inhibitor, tipifarnib, combined with idarubicin and cytarabine for patients with newly diagnosed acute myeloid leukemia and high-risk myelodysplastic syndrome. Cancer. 2011 Mar 15;117(6):1236-44. doi: 10.1002/cncr.25575. Epub 2010 Oct 19. PubMed PMID: 20960519.

14: Nghiemphu PL, Wen PY, Lamborn KR, Drappatz J, Robins HI, Fink K, Malkin MG, Lieberman FS, DeAngelis LM, Torres-Trejo A, Chang SM, Abrey L, Fine HA, Demopoulos A, Lassman AB, Kesari S, Mehta MP, Prados MD, Cloughesy TF; North American Brain Tumor Consortium. A phase I trial of tipifarnib with radiation therapy, with and without temozolomide, for patients with newly diagnosed glioblastoma. Int J Radiat Oncol Biol Phys. 2011 Dec 1;81(5):1422-7. Epub 2010 Oct 8. PubMed PMID: 20934264; PubMed Central PMCID: PMC3020272.

15: Widemann BC, Arceci RJ, Jayaprakash N, Fox E, Zannikos P, Goodspeed W, Goodwin A, Wright JJ, Blaney SM, Adamson PC, Balis FM. Phase 1 trial and pharmacokinetic study of the farnesyl transferase inhibitor tipifarnib in children and adolescents with refractory leukemias: a report from the Children's Oncology Group. Pediatr Blood Cancer. 2011 Feb;56(2):226-33. doi: 10.1002/pbc.22775. Epub 2010 Sep 21. PubMed PMID: 20860038; PubMed Central PMCID: PMC3271115.

16: David E, Kaufman JL, Flowers CR, Schafer-Hales K, Torre C, Chen J, Marcus AI, Sun SY, Boise LH, Lonial S. Tipifarnib sensitizes cells to proteasome inhibition by blocking degradation of bortezomib-induced aggresomes. Blood. 2010 Dec 9;116(24):5285-8. Epub 2010 Sep 15. PubMed PMID: 20844234.

17: Kraus JM, Tatipaka HB, McGuffin SA, Chennamaneni NK, Karimi M, Arif J, Verlinde CL, Buckner FS, Gelb MH. Second generation analogues of the cancer drug clinical candidate tipifarnib for anti-Chagas disease drug discovery. J Med Chem. 2010 May 27;53(10):3887-98. PubMed PMID: 20429511; PubMed Central PMCID: PMC2877169.

18: Biagi C, Astolfi A, Masetti R, Serravalle S, Franzoni M, Chiarini F, Melchionda F, Pession A. Pediatric early T-cell precursor leukemia with NF1 deletion and high-sensitivity in vitro to tipifarnib. Leukemia. 2010 Jun;24(6):1230-3. Epub 2010 Apr 29. PubMed PMID: 20428205.

19: Epling-Burnette PK, Loughran TP Jr. Suppression of farnesyltransferase activity in acute myeloid leukemia and myelodysplastic syndrome: current understanding and recommended use of tipifarnib. Expert Opin Investig Drugs. 2010 May;19(5):689-98. Review. PubMed PMID: 20402600; PubMed Central PMCID: PMC3252817.

20: Dalenc F, Doisneau-Sixou SF, Allal BC, Marsili S, Lauwers-Cances V, Chaoui K, Schiltz O, Monsarrat B, Filleron T, Renée N, Malissein E, Meunier E, Favre G, Roché H. Tipifarnib plus tamoxifen in tamoxifen-resistant metastatic breast cancer: a negative phase II and screening of potential therapeutic markers by proteomic analysis. Clin Cancer Res. 2010 Feb 15;16(4):1264-71. Epub 2010 Feb 9. PubMed PMID: 20145184.

Explore Compound Types

C7H6N2O4

C7H6N2O4